2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of two bromine atoms, a methyl group, and a dioxolane ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane typically involves the bromination of 4-methylphenol followed by the formation of the dioxolane ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The dioxolane ring formation can be achieved through catalytic processes that facilitate the cyclization of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the dioxolane ring.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenyl derivatives .
Scientific Research Applications
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s brominated phenyl group makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the dioxolane ring play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the dioxolane ring.
2,6-Dibromo-4-methylphenyl acetate: Contains an acetate group instead of the dioxolane ring.
Uniqueness
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane is unique due to the presence of both bromine atoms and the dioxolane ring, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C10H10Br2O2 |
---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-4-7(11)9(8(12)5-6)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3 |
InChI Key |
XRPPFWYWYPPLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C2OCCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.